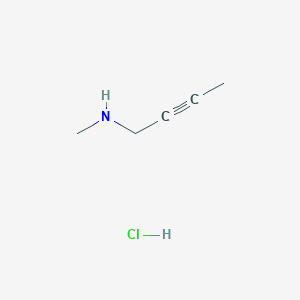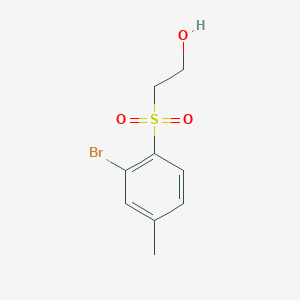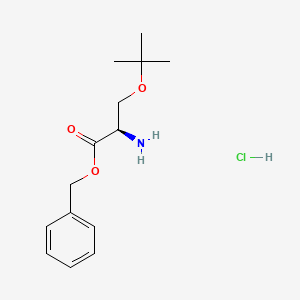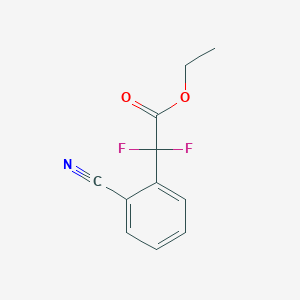
Clorhidrato de (But-2-in-1-il)(metil)amina
Descripción general
Descripción
“(But-2-yn-1-yl)(methyl)amine hydrochloride” is an organic compound with the CAS Number: 1803570-64-0 . It has a molecular weight of 119.59 . The IUPAC name for this compound is N-methylbut-2-yn-1-amine hydrochloride . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(But-2-yn-1-yl)(methyl)amine hydrochloride” is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H . The SMILES representation of the molecule is CC#CCNC.Cl .
Physical And Chemical Properties Analysis
“(But-2-yn-1-yl)(methyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 119.59 . The compound’s InChI code is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H .
Aplicaciones Científicas De Investigación
Investigación farmacéutica
Este compuesto podría utilizarse en la síntesis de productos farmacéuticos, particularmente como intermedio en la producción de fármacos. Por ejemplo, compuestos relacionados se han utilizado en la síntesis de inhibidores de la DPP-4 para el tratamiento de la diabetes tipo 2 .
Actividad antimicrobiana
Compuestos con estructuras similares se han probado para actividades antimicrobianas contra diversas cepas de bacterias y hongos, lo que sugiere que Clorhidrato de (But-2-in-1-il)(metil)amina también podría explorarse para tales propiedades .
Química analítica
Este compuesto podría servir como estándar o reactivo en métodos analíticos como espectroscopia de RMN, HPLC o espectrometría de masas para identificar o cuantificar sustancias .
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Análisis Bioquímico
Biochemical Properties
(But-2-yn-1-yl)(methyl)amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an amination reagent, where it can donate an amine group to other molecules. This interaction is crucial in the synthesis of various pharmaceuticals and fine chemicals. Additionally, (But-2-yn-1-yl)(methyl)amine hydrochloride can act as a bifunctional reagent in copper-catalyzed aminochlorination reactions, demonstrating its versatility in biochemical processes .
Cellular Effects
The effects of (But-2-yn-1-yl)(methyl)amine hydrochloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, (But-2-yn-1-yl)(methyl)amine hydrochloride can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, (But-2-yn-1-yl)(methyl)amine hydrochloride exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, the compound can bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (But-2-yn-1-yl)(methyl)amine hydrochloride can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its activity can decrease over time if not stored properly. Long-term studies have shown that (But-2-yn-1-yl)(methyl)amine hydrochloride can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .
Dosage Effects in Animal Models
The effects of (But-2-yn-1-yl)(methyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects are crucial for determining the safe and effective use of (But-2-yn-1-yl)(methyl)amine hydrochloride in research and therapeutic applications .
Metabolic Pathways
(But-2-yn-1-yl)(methyl)amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect the levels of metabolites within the cell, influencing overall metabolic flux and cellular function .
Transport and Distribution
Within cells and tissues, (But-2-yn-1-yl)(methyl)amine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of (But-2-yn-1-yl)(methyl)amine hydrochloride plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of (But-2-yn-1-yl)(methyl)amine hydrochloride is crucial for elucidating its precise biochemical roles .
Propiedades
IUPAC Name |
N-methylbut-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXVIFAVGGONQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-64-0 | |
| Record name | (but-2-yn-1-yl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)



![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)
